molecular formula C₁₅H₂₄O₄Si B1144691 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde CAS No. 106852-80-6

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde

Cat. No.: B1144691
CAS No.: 106852-80-6
M. Wt: 296.43
InChI Key:
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Description

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a versatile organic compound used in various scientific research studies. It is known for its unique properties and finds applications in organic synthesis, drug development, and material science.

Scientific Research Applications

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Safety and Hazards

The safety and hazards associated with similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazoleThe reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reactions .

Chemical Reactions Analysis

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional groups. The dimethoxy groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde can be compared with other similar compounds such as:

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound is used as an intermediate in the synthesis of pharmaceuticals and OLED materials.

    3,5-Dimethoxybenzaldehyde: It lacks the tert-butyldimethylsiloxy group, making it less sterically hindered and more reactive in certain reactions.

    4-(tert-Butyldimethylsiloxy)benzaldehyde: This compound lacks the dimethoxy groups, making it less stable and less reactive in some synthetic applications.

This compound stands out due to its unique combination of functional groups, providing both stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFQDDNVGFSXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the conditions described in Example 14c 2.05 of 3,5-dimethoxy-4-hydroxybenzaldehyde were reacted with 2.05 g of tert-butyldimethylchlorosilane in the presence of 0.91 g of imidazole and 15 ml of absolute dimethylformamide. The crude product was purified by chromatography on silica gel [Kieselgel 60 (0.063-0.200 mm)] with petroleum ether/ether (1:1) whereupon 2.91 g of the title compound were obtained in the form of crystals melting at 68° C.
[Compound]
Name
Example 14c 2.05
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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